Cas no 362049-58-9 (2,6-Diaminotoluene-d3)
2,6-Diaminotoluene-d3 is a deuterated analog of 2,6-diaminotoluene, where three hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced interference in analytical applications. The compound is particularly valuable as an internal standard for quantitative analysis, ensuring high accuracy and reproducibility in trace-level detection. Its stability and isotopic purity make it suitable for research in pharmaceuticals, environmental science, and material chemistry. The deuterium substitution minimizes metabolic interference in biological studies, facilitating precise tracking in isotopic labeling experiments.
2,6-Diaminotoluene-d3 structure
Product Name:2,6-Diaminotoluene-d3
CAS No:362049-58-9
MF:C7H10N2
MW:125.186186313629
CID:297093
PubChem ID:71309934
Update Time:2025-05-28
2,6-Diaminotoluene-d3 Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediamine,2-(methyl-d3)- (9CI)
- 2,6-Diaminotoluene-d3
- 2,6-DIAMINOTOLUENE-D3,OFF-WHITE SOLID
- 2,6-Diaminotoluene-
- 2,6-Toluylenediamine-d3
- 2,6-Tolylenediamine-d3
- 2-Methyl-d3-m-phenylenediamine
- A-d3
- Toluene-2,6-diamine-d3
- D98855
- 2-(trideuteriomethyl)benzene-1,3-diamine
- 2,6-Diaminotoluene-alpha,alpha,alpha-d3, 97 atom % D, 98% (CP)
- 362049-58-9
- 2,6-DIAMINOTOLUENE-ALPHA,ALPHA,ALPHA-D3
- DTXSID10746008
- 2-(~2~H_3_)Methylbenzene-1,3-diamine
-
- Inchi: 1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3/i1D3
- InChI Key: RLYCRLGLCUXUPO-FIBGUPNXSA-N
- SMILES: NC1C=CC=C(C=1C([2H])([2H])[2H])N
Computed Properties
- Exact Mass: 125.10300
- Monoisotopic Mass: 125.103228565g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 82.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Melting Point: 102-104°C
- PSA: 52.04000
- LogP: 2.32180
2,6-Diaminotoluene-d3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D416787-2.5mg |
2,6-Diaminotoluene-d3 |
362049-58-9 | 2.5mg |
$ 234.00 | 2023-09-07 | ||
| TRC | D416787-25mg |
2,6-Diaminotoluene-d3 |
362049-58-9 | 25mg |
$ 1774.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500849-2.5 mg |
2,6-Diaminotoluene-d3, |
362049-58-9 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-500849-2.5mg |
2,6-Diaminotoluene-d3, |
362049-58-9 | 2.5mg |
¥2858.00 | 2023-09-05 |
2,6-Diaminotoluene-d3 Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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